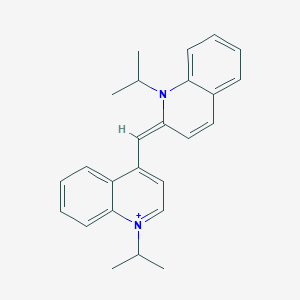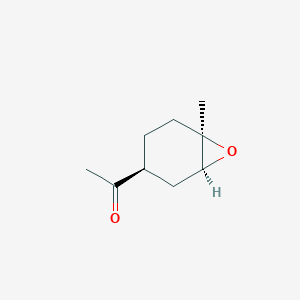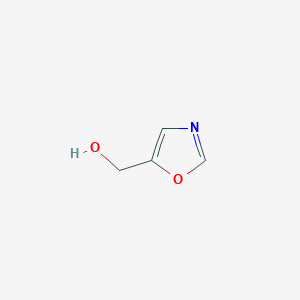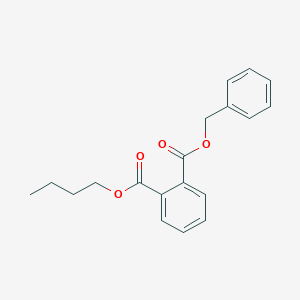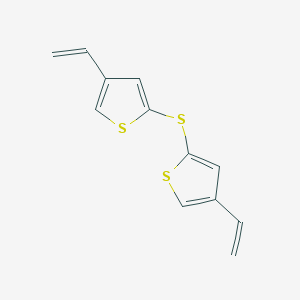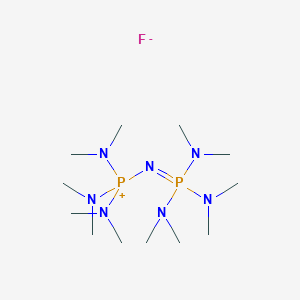
Phosphazenebase P2-F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphazenebase P2-F is a novel and versatile compound that has attracted significant attention in the scientific community due to its unique chemical and biological properties. This compound belongs to the class of phosphazene bases, which are characterized by a central phosphorus atom surrounded by nitrogen atoms. Phosphazenebase P2-F has been synthesized using a variety of methods and has been extensively studied for its potential applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of phosphazenebase P2-F is not fully understood, but it is believed to involve interactions with cellular membranes and intracellular proteins. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. The exact mechanisms by which phosphazenebase P2-F exerts its anti-inflammatory and anti-tumor effects are still under investigation.
Effets Biochimiques Et Physiologiques
Phosphazenebase P2-F has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, phosphazenebase P2-F has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphazenebase P2-F in lab experiments is its versatility. The compound can be easily synthesized and purified, and can be used in a variety of applications, including drug delivery and imaging. Another advantage of phosphazenebase P2-F is its low toxicity and high biocompatibility, which makes it an attractive candidate for use in biomedical research. However, one limitation of using phosphazenebase P2-F in lab experiments is its relatively high cost compared to other compounds. In addition, the mechanisms of action of phosphazenebase P2-F are not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are a number of future directions for research on phosphazenebase P2-F. One area of research is to further investigate the mechanisms of action of the compound, in order to better understand its anti-inflammatory and anti-tumor effects. Another area of research is to explore the potential use of phosphazenebase P2-F as a drug delivery system, particularly for targeted delivery of anticancer agents. Additionally, further studies are needed to investigate the potential use of phosphazenebase P2-F as a contrast agent in MRI. Finally, more research is needed to investigate the safety and efficacy of phosphazenebase P2-F in animal models and clinical trials.
Méthodes De Synthèse
Phosphazenebase P2-F can be synthesized using a variety of methods, including reaction of hexachlorocyclotriphosphazene with potassium fluoride in the presence of a suitable solvent. The reaction yields a white crystalline solid, which can be purified using recrystallization techniques. The purity and yield of the compound can be improved by using different solvents and reaction conditions. Other methods for synthesizing phosphazenebase P2-F include reaction of hexachlorocyclotriphosphazene with sodium fluoride, and reaction of hexachlorocyclotriphosphazene with potassium fluoride and cesium fluoride.
Applications De Recherche Scientifique
Phosphazenebase P2-F has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been investigated for its potential use as a drug delivery system, due to its ability to penetrate cell membranes and target specific tissues. Phosphazenebase P2-F has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI), due to its high relaxivity and low toxicity.
Propriétés
Numéro CAS |
137334-99-7 |
|---|---|
Nom du produit |
Phosphazenebase P2-F |
Formule moléculaire |
C12H36FN7P2 |
Poids moléculaire |
359.41 g/mol |
Nom IUPAC |
tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride |
InChI |
InChI=1S/C12H36N7P2.FH/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;/h1-12H3;1H/q+1;/p-1 |
Clé InChI |
IRKKKQOVDCZGGC-UHFFFAOYSA-M |
SMILES |
CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
SMILES canonique |
CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



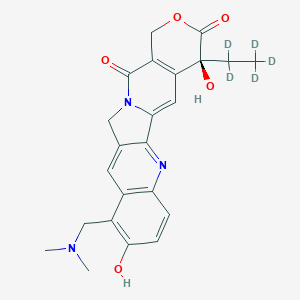
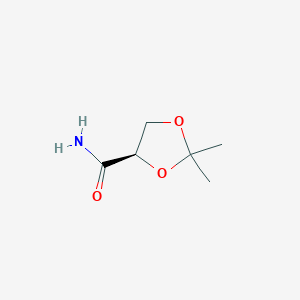
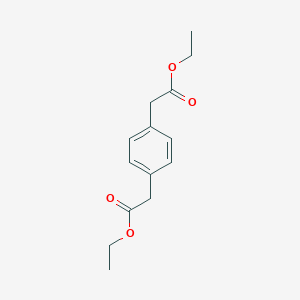
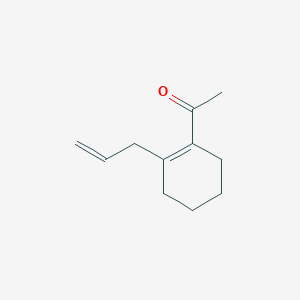
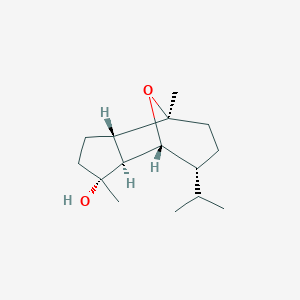
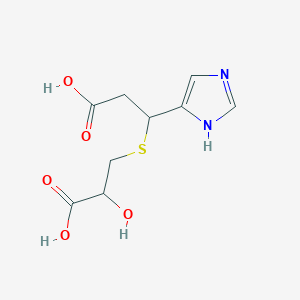
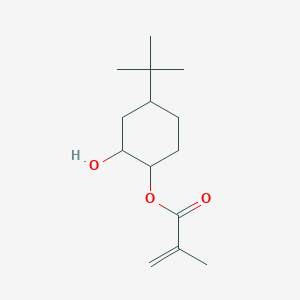
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
